molecular formula C21H17F3N2O3S2 B5072246 2-(methylthio)-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide

2-(methylthio)-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide

Cat. No.: B5072246
M. Wt: 466.5 g/mol
InChI Key: ZESZZBSVOYWAEF-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical compounds . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to adjust the steric and electronic properties of a lead compound .


Molecular Structure Analysis

The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall properties of the compound.


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone, a similar compound, is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are often used to adjust the steric and electronic properties of a compound .

Future Directions

The use of trifluoromethyl groups in medicinal chemistry is a growing field, and there may be potential for new applications and studies involving this compound .

Properties

IUPAC Name

2-methylsulfanyl-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S2/c1-30-19-8-3-2-7-18(19)20(27)25-15-9-11-17(12-10-15)31(28,29)26-16-6-4-5-14(13-16)21(22,23)24/h2-13,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZZBSVOYWAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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